4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound that features a quinoxaline core substituted with a bromothiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Bromothiophene Sulfonyl Group: This step involves the sulfonylation of the quinoxaline core with 5-bromothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-bromothiophen-2-yl)sulfonyl]morpholine
- 4-[(5-bromothiophen-2-yl)sulfonyl]piperidine
Uniqueness
4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is unique due to its quinoxaline core, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C12H9BrN2O3S2 |
---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
4-(5-bromothiophen-2-yl)sulfonyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C12H9BrN2O3S2/c13-10-5-6-12(19-10)20(17,18)15-7-11(16)14-8-3-1-2-4-9(8)15/h1-6H,7H2,(H,14,16) |
InChI Key |
DBGDKPRCRYCMFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(S3)Br |
Origin of Product |
United States |
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